molecular formula C9H15N5O5 B8699534 9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine hydrate

9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine hydrate

Cat. No.: B8699534
M. Wt: 273.25 g/mol
InChI Key: KLXHZXWXXKSKRU-UHFFFAOYSA-N
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Description

Ganciclovir hydrate is a nucleoside analogue with potent antiviral properties, particularly against the Herpesvirus family, including cytomegalovirus. It is structurally similar to acyclovir but exhibits enhanced efficacy against cytomegalovirus. Ganciclovir hydrate is commonly used to treat complications arising from AIDS-associated cytomegalovirus infections and herpetic keratitis of the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir hydrate can be synthesized by dissolving ganciclovir in an aqueous solution of sodium hydroxide, followed by pH adjustment. The solution is then stirred while adding a low-carbon chain alcohol or ketone, and the mixture is left to stand. The resulting precipitate is filtered, washed, and vacuum-dried at 40-80°C to obtain ganciclovir sodium hydrate .

Industrial Production Methods: The industrial production of ganciclovir hydrate involves similar steps but on a larger scale. The process ensures high purity and water solubility, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Ganciclovir hydrate undergoes various chemical reactions, including:

    Oxidation: Ganciclovir can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the ganciclovir molecule.

    Substitution: Substitution reactions can occur at the purine ring, leading to the formation of various analogues.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various ganciclovir derivatives with modified antiviral properties .

Scientific Research Applications

Ganciclovir hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogues and their interactions.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Widely used in the treatment of cytomegalovirus infections, particularly in immunocompromised patients.

    Industry: Employed in the development of antiviral drugs and formulations.

Mechanism of Action

Ganciclovir hydrate exerts its antiviral effects by inhibiting viral DNA replication. The compound is phosphorylated by viral thymidine kinase to form ganciclovir triphosphate, which selectively inhibits viral DNA polymerase. This inhibition prevents the elongation of viral DNA, thereby halting viral replication .

Comparison with Similar Compounds

    Acyclovir: Structurally similar but less effective against cytomegalovirus.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

    Famciclovir: Another nucleoside analogue with antiviral properties.

Uniqueness: Ganciclovir hydrate is unique due to its enhanced efficacy against cytomegalovirus and its ability to inhibit viral DNA polymerase selectively. Its structural similarity to acyclovir allows it to be used in similar therapeutic contexts but with greater potency against certain viruses .

Properties

Molecular Formula

C9H15N5O5

Molecular Weight

273.25 g/mol

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one;hydrate

InChI

InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2

InChI Key

KLXHZXWXXKSKRU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O

Origin of Product

United States

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